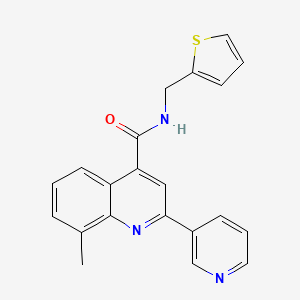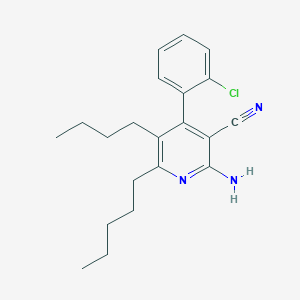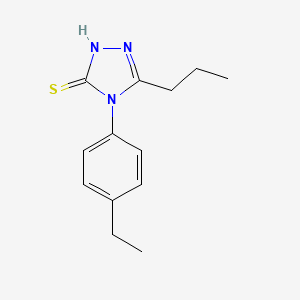![molecular formula C11H13N3O2 B4626689 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea
説明
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea and its derivatives are chemical compounds that have been studied for various properties and activities, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are relevant in the field of organic chemistry and medicinal chemistry, showing a range of biological activities and interactions.
Synthesis Analysis
The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives involves various chemical reactions including carbonylation, oxidative carbonylation, and reactions with amines. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas, providing good yields without racemization under milder conditions (Thalluri et al., 2014). Selenium-catalyzed oxidative carbonylation has been developed as a phosgene-free approach for synthesizing N-aryl-N'-pyrimidin-4-yl ureas, using carbon monoxide as the carbonyl reagent (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure and conformation of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives have been studied through crystallographic and spectroscopic methods. The urea scaffold in these molecules is essentially planar due to the presence of intramolecular hydrogen bonds, with various N—H…O and C—H…O hydrogen bonds influencing the crystal structure (Imhof, 2007).
Chemical Reactions and Properties
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives undergo various chemical reactions, including Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions can be performed without racemization, highlighting the versatility of these compounds in chemical synthesis (Thalluri et al., 2014).
科学的研究の応用
Plant Growth Enhancement
Urea derivatives, including N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea, have been identified as synthetic compounds with cytokinin-like activity, positively regulating cell division and differentiation. These compounds, through structure-activity relationship studies, have been shown to enhance adventitious root formation, indicating their utility in in vitro plant morphogenesis studies. This highlights their potential in agriculture and plant biotechnology for improving crop yields and plant growth (Ricci & Bertoletti, 2009).
Central Nervous System Agents
N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea and its derivatives have been explored for their pharmacological activities, particularly their anxiolytic and muscle-relaxant properties. These properties are mediated through the central nervous system, providing a basis for developing new treatments for anxiety disorders and muscle spasms. The ability to separate these therapeutic effects from other central nervous system activities like anticonvulsant, sedative, and hypnotic effects is particularly noteworthy, suggesting a targeted therapeutic potential (Rasmussen et al., 1978).
Anticancer Agents
Research into N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives has uncovered their antiproliferative activity against various human cancer cell lines, pointing to their potential as anticancer agents. These compounds' ability to inhibit cancer cell growth, with some derivatives showing superior potency to known treatments, underscores their potential in oncology for developing new therapeutic options for cancer patients (Al-Sanea et al., 2018).
特性
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-11(16)13-8-3-5-9(6-4-8)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H3,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAKJWNFBZCFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)
![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)